Cas no 944897-53-4 (5-(Trifluoromethyl)benzoxazole-2-methanamine)

5-(Trifluoromethyl)benzoxazole-2-methanamine 化学的及び物理的性質
名前と識別子
-
- 5-(Trifluoromethyl)benzoxazole-2-methanamine
-
5-(Trifluoromethyl)benzoxazole-2-methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D777499-1g |
5-(Trifluoromethyl)benzoxazole-2-methanamine |
944897-53-4 | 95% | 1g |
$760 | 2025-02-27 | |
eNovation Chemicals LLC | D777499-1g |
5-(Trifluoromethyl)benzoxazole-2-methanamine |
944897-53-4 | 95% | 1g |
$760 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529598-1g |
(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanamine |
944897-53-4 | 98% | 1g |
¥6505.00 | 2024-04-24 | |
eNovation Chemicals LLC | D777499-1g |
5-(Trifluoromethyl)benzoxazole-2-methanamine |
944897-53-4 | 95% | 1g |
$760 | 2025-02-28 |
5-(Trifluoromethyl)benzoxazole-2-methanamine 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
6. Book reviews
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
5-(Trifluoromethyl)benzoxazole-2-methanamineに関する追加情報
5-(Trifluoromethyl)benzoxazole-2-methanamine: An Emerging Compound in Medicinal Chemistry
5-(Trifluoromethyl)benzoxazole-2-methanamine (CAS No. 944897-53-4) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structure, exhibits a combination of aromatic and heterocyclic moieties, making it a valuable candidate for various pharmaceutical applications.
The chemical structure of 5-(Trifluoromethyl)benzoxazole-2-methanamine consists of a benzoxazole core substituted with a trifluoromethyl group and an aminoalkyl side chain. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can significantly influence its biological activity and pharmacokinetic behavior. The aminoalkyl side chain, on the other hand, provides opportunities for further functionalization and optimization, making this compound a promising scaffold for drug discovery.
Recent studies have highlighted the potential of 5-(Trifluoromethyl)benzoxazole-2-methanamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties. In vitro assays have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 5-(Trifluoromethyl)benzoxazole-2-methanamine has also been investigated for its neuroprotective effects. Studies conducted on animal models have indicated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the modulation of oxidative stress and the inhibition of neuroinflammation.
The pharmacokinetic profile of 5-(Trifluoromethyl)benzoxazole-2-methanamine has also been extensively studied. Preclinical data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well absorbed orally and exhibits good bioavailability, which is crucial for its potential use as an oral medication. Furthermore, it has been shown to have low toxicity and good safety margins in animal studies, making it a promising candidate for further clinical development.
In the realm of cancer research, 5-(Trifluoromethyl)benzoxazole-2-methanamine has shown promise as a potential anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer. The mechanism by which it exerts these effects is not yet fully understood but may involve the modulation of cell signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.
The versatility of 5-(Trifluoromethyl)benzoxazole-2-methanamine extends beyond its direct biological activities. Its unique chemical structure makes it an excellent starting point for synthetic modifications aimed at enhancing its therapeutic properties. For example, researchers have explored the introduction of additional functional groups to improve solubility, stability, and target specificity. These efforts have led to the development of several analogs with enhanced biological activities and improved pharmacological profiles.
In conclusion, 5-(Trifluoromethyl)benzoxazole-2-methanamine (CAS No. 944897-53-4) is a multifaceted compound with significant potential in medicinal chemistry. Its anti-inflammatory, neuroprotective, and anticancer properties make it a valuable candidate for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its therapeutic potential, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.
944897-53-4 (5-(Trifluoromethyl)benzoxazole-2-methanamine) Related Products
- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)
- 1805575-57-8(2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride)
- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)
- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)
- 1803571-41-6(1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride)
- 2137537-93-8(4-Methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylic acid)
- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)
- 2172195-26-3(5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid)
- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)
